molecular formula C7H5NO2S B3070996 4H-thieno[3,2-b]pyrrole-2-carboxylic acid CAS No. 1007386-84-6

4H-thieno[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B3070996
CAS No.: 1007386-84-6
M. Wt: 167.19 g/mol
InChI Key: IULABJQOVJBYGK-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-b]pyrrole-2-carboxylic acid is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key precursor for the synthesis of novel therapeutic agents. Its primary researched application is as a potent inhibitor of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidation of D-serine in the brain . By inhibiting DAO, this compound and its derivatives help to modulate NMDA receptor function, positioning them as important tools for investigating the pathophysiology and treatment of schizophrenia, particularly for addressing negative symptoms and cognitive impairment linked to NMDA receptor hypofunction . Structural studies reveal that the thieno[3,2-b]pyrrole core interacts efficiently with the active site of DAO, and its carboxylic acid group is critical for interacting with key tyrosine and arginine residues . While closely related analogs, such as thieno[3,2-b]pyrrole-5-carboxamides, are being explored for their potent, selective, and well-tolerated anti-giardiasis activity in preclinical models, this highlights the broader potential of this chemical class in anti-parasitic drug discovery . With a molecular formula of C7H5NO2S , it provides an excellent foundation for structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7(10)6-3-4-5(11-6)1-2-8-4/h1-3,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULABJQOVJBYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007386-84-6
Record name 4H-thieno[3,2-b]pyrrole-2-carboxylic acid
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Pharmacological and Biological Activity Investigations

Antineoplastic and Anticancer Research

Derivatives of the 4H-thieno[3,2-b]pyrrole core have been the subject of extensive research for their potential as anticancer agents. Studies have explored their ability to inhibit cancer cell growth, induce programmed cell death, and interact with specific molecular targets crucial for tumor survival and progression.

Inhibition of Cancer Cell Proliferation and Viability

The 4H-thieno[3,2-b]pyrrole scaffold has been identified as a promising framework for developing potent compounds for cancer treatment. scilit.com Research has demonstrated that derivatives of this structure exhibit significant inhibitory effects on the growth of cancer cells. scilit.com For instance, a series of these compounds showed notable inhibitory activity against colon cancer cells in particular. scilit.com The metabolic cycle of L-proline, which is crucial for cancer cell survival and proliferation, involves an intermediate, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, highlighting the potential of pyrrole-based acids in cancer research. nih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which thieno[3,2-b]pyrrole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. One particularly active compound, designated 8i, was shown to induce apoptosis in colon cancer cells. scilit.com This pro-apoptotic activity is a critical attribute for an effective anticancer therapeutic. Further investigations into related heterocyclic structures, such as thieno[2,3-d]pyrimidines, have also revealed their capacity to induce both apoptosis and autophagy in cancer cell lines. mdpi.com Flow cytometric analysis of breast cancer cells treated with a related benzo[b]thiophene derivative confirmed its ability to induce apoptosis, leading to a significant reduction in cell viability. nih.gov

Molecular Target Engagement Studies (e.g., Pyruvate (B1213749) Kinase M2, Methionine Aminopeptidase (B13392206) 2, Lysine-Specific Demethylase 1)

The anticancer activity of 4H-thieno[3,2-b]pyrrole derivatives is often linked to their interaction with specific molecular targets that are overexpressed or dysregulated in cancer cells.

Pyruvate Kinase M2 (PKM2): Cancer cells exhibit distinct metabolic needs, and activation of the tumor-specific M2 isoform of pyruvate kinase (PKM2) is a potential therapeutic strategy. nih.gov Substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffolds have been identified as activators of PKM2. nih.govnih.gov This activation could potentially revert cancer cells to a more normal metabolic state, thereby decreasing cell proliferation. nih.gov

Methionine Aminopeptidase 2 (MetAP2): Inhibition of MetAP2, an enzyme involved in protein maturation, can lead to anti-angiogenic and antitumoral activity. scilit.comnih.gov A potent 4H-thieno[3,2-b]pyrrole derivative, compound 8i, is suggested to be a powerful inhibitor of methionine aminopeptidase 2, which likely contributes to its ability to induce apoptosis. scilit.com

Lysine-Specific Demethylase 1 (LSD1/KDM1A): KDM1A (also known as LSD1) is an enzyme that regulates histone methylation and is overexpressed in several types of tumors, making it an emerging cancer target. nih.govnih.gov Thieno[3,2-b]pyrrole-5-carboxamides have been identified as novel, reversible inhibitors of KDM1A. nih.govnih.govunipv.it Structure-guided optimization of this chemical series has led to the development of extremely potent inhibitors with single-digit nanomolar IC50 values for KDM1A inhibition. nih.govacs.org Specifically, 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been noted for its use as a lysine-specific demethylase-1 inhibitor for cancer treatment.

Table 1: Molecular Targets of 4H-thieno[3,2-b]pyrrole Derivatives in Cancer Research
Derivative ClassMolecular TargetEffectReference
Thieno[3,2-b]pyrrole[3,2-d]pyridazinonesPyruvate Kinase M2 (PKM2)Activation nih.govnih.gov
4H-thieno[3,2-b]pyrrole derivative (8i)Methionine Aminopeptidase 2 (MetAP2)Inhibition scilit.com
Thieno[3,2-b]pyrrole-5-carboxamidesLysine-Specific Demethylase 1 (KDM1A/LSD1)Inhibition nih.govnih.govacs.org
4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidLysine-Specific Demethylase 1 (KDM1A/LSD1)Inhibition

Selective Cytotoxicity against Malignant Cell Lines

An important characteristic of a potential anticancer drug is its ability to selectively target cancer cells while sparing normal cells. Research has indicated that derivatives of 4H-thieno[3,2-b]pyrrole show a degree of selective cytotoxicity. One study found that this series of compounds demonstrated better inhibitory activities against colon cancer cells compared to other tested tumor cells. scilit.com Related thieno[2,3-d]pyrimidine (B153573) compounds have also been developed as folate receptor-selective anticancer agents, indicating that the thienopyrrole scaffold can be modified to achieve tumor selectivity. nih.gov Furthermore, a unique thieno[2,3-c]pyrazole derivative was found to have potent and selective cytotoxic effects on a panel of 17 human cancer cell lines. mdpi.com

Anti-inflammatory and Immunomodulatory Studies

Beyond oncology, the fused pyrrole (B145914) heterocyclic system has been investigated for its role in modulating inflammatory and immune responses. These compounds have shown potential in suppressing inflammation and altering cytokine production.

Mechanisms of Inflammation Suppression and Cytokine Modulation

Research on fused pyrrole systems, which are structurally related to 4H-thieno[3,2-b]pyrrole, has shed light on their anti-inflammatory potential. A series of pyrrolo[2,3-d]pyrimidone nucleosides were evaluated for their ability to modulate cytokine levels in human T cells. nih.gov Certain compounds in this series showed a dramatic enhancement of Type 2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), while substantially suppressing Type 1 cytokines, including Interferon-gamma (IFN-gamma), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov For example, one derivative, 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine, increased IL-4 levels by over 200% and suppressed TNF-alpha by 55%. nih.gov This suggests a mechanism that induces a bias toward a Type 2 cytokine response, which could be beneficial in diseases associated with dominant Type 1 responses. nih.gov Other pyrrole derivatives have also been shown to possess potent anti-inflammatory activity, reflected by the suppression of systemic TNF-α and a marked elevation of the anti-inflammatory cytokine Transforming Growth Factor-beta1 (TGF-β1). mdpi.com

Table 2: Cytokine Modulation by a Pyrrolo[2,3-d]pyrimidone Nucleoside Derivative (16c)
CytokineEffectModulation PercentageReference
IL-4Enhancement>200% nih.gov
IL-5Enhancement36% nih.gov
IFN-gammaSuppression42% nih.gov
IL-2Suppression54% nih.gov
TNF-alphaSuppression55% nih.gov

Antimicrobial and Antiviral Activity Assessments

The 4H-thieno[3,2-b]pyrrole core structure has been the foundation for a novel class of potent antiviral agents.

Neurotropic Alphaviruses: Derivatives of the thieno[3,2-b]pyrrole scaffold have been identified as powerful inhibitors of neurotropic alphaviruses, which include pathogens like Western Equine Encephalitis Virus (WEEV), Eastern Equine Encephalitis Virus (EEEV), and Chikungunya virus (CHIKV). nih.govchemheterocycles.comsigmaaldrich.com These viruses can cause severe and often fatal central nervous system infections, for which there are currently no licensed therapies. nih.govchemheterocycles.com

Initial screening of a small molecule library identified a thieno[3,2-b]pyrrole compound with a half-maximal inhibitory concentration (IC50) below 10 µmol/L and potent activity against live WEEV in neuronal cells. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with enhanced, submicromolar potency. nih.govchemheterocycles.com The mechanism of action for these compounds is believed to target viral replicase proteins, as they have been shown to reduce the accumulation of viral RNA in infected cells. nih.gov Further optimization of the thieno[3,2-b]pyrrole scaffold has yielded compounds like a trisubstituted thieno[3,2-b]pyrrole 5-carboxamide, which exhibits potent activity against CHIKV infection in vitro with an EC50 value of approximately 2 μM and low cytotoxicity. sigmaaldrich.com This particular derivative was also found to have broad-spectrum activity against other alphaviruses, including O'nyong'nyong virus and Sindbis virus. sigmaaldrich.com

Hepatitis C Virus (HCV): The thieno[3,2-b]pyrrole framework is also recognized for its activity against the Hepatitis C virus. nih.govmdpi.com Compounds based on this scaffold have been identified as a novel class of allosteric inhibitors of the HCV NS5B polymerase. mdpi.com The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. mdpi.com By binding to an allosteric site on the enzyme, these inhibitors can effectively block its function. mdpi.com The introduction of a polar substituent at the N1 position of the pyrrole ring resulted in a compound that efficiently inhibits subgenomic HCV RNA replication in cell cultures with a half-maximal effective concentration (EC50) of 2.9 microM. mdpi.com

Table 1: Antiviral Activity of Selected Thieno[3,2-b]pyrrole Derivatives
Compound ClassTarget VirusActivity MetricPotencyReference
Thieno[3,2-b]pyrrole derivativeWestern Equine Encephalitis Virus (WEEV)IC50<10 µmol/L nih.gov
Optimized Thieno[3,2-b]pyrrole derivativeNeurotropic AlphavirusesIC50Submicromolar nih.govchemheterocycles.com
Trisubstituted Thieno[3,2-b]pyrrole 5-carboxamideChikungunya virus (CHIKV)EC50~2 µM sigmaaldrich.com
N1-substituted Thieno[3,2-b]pyrroleHepatitis C Virus (HCV)EC502.9 µM mdpi.com

Based on a review of available scientific literature, there is currently no specific research detailing the efficacy of 4H-thieno[3,2-b]pyrrole-2-carboxylic acid or its direct derivatives against bacterial or fungal pathogens. While related heterocyclic structures like pyrroles and thiophenes have been investigated for antimicrobial properties, dedicated studies on this specific fused-ring compound are not presently available.

Neuropharmacological and Neuroprotective Research

The thieno[3,2-b]pyrrole nucleus has been investigated as a bioisostere of the indole (B1671886) ring found in tryptamines, which are known to interact with serotonin (B10506) (5-HT) receptors. pensoft.net In a study comparing N,N-dimethyltryptamine to its thieno[3,2-b]pyrrole analogue, 6-[2-(N,N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole, significant differences in receptor binding affinity were observed. pensoft.net

While the thienopyrrole analogues showed lower affinity for the 5-HT2 receptor subtypes compared to N,N-dimethyltryptamine, they exhibited a markedly greater affinity for the 5-HT1A receptor. pensoft.net This suggests that the thieno[3,2-b]pyrrole scaffold can serve as a potent bioisostere for the indole nucleus in compounds targeting the serotonin 5-HT1A receptor. pensoft.net The research indicates that serotonin receptor isoforms are highly sensitive to the subtle electronic changes resulting from the replacement of the phenyl ring in indole with a thiophene (B33073) ring. pensoft.net

A close structural isomer, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, has been identified as a novel and potent inhibitor of D-amino acid oxidase (DAO). mdpi.com DAO is a flavoenzyme that degrades D-amino acids, including D-serine. D-serine is a key neuromodulator, acting as a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for glutamatergic neurotransmission. mdpi.com

Dysfunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia. Therefore, inhibiting DAO to increase the levels of D-serine in the brain is a promising therapeutic strategy for this disorder. Studies have shown that 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a moderately potent inhibitor of both human (IC50 = 145 nM) and rat (IC50 = 112 nM) DAO in vitro. In vivo studies demonstrated that the compound could inhibit DAO activity in both the kidney and the brain (cerebellum) and was associated with an increase in plasma D-serine levels. These findings underscore the neurological implications of DAO inhibition by thienopyrrole carboxylic acids and their potential for development as treatments for neurological and psychiatric conditions. mdpi.com

Table 2: D-Amino Acid Oxidase (DAO) Inhibition
CompoundTarget EnzymeActivity MetricPotencyReference
4H-thieno[3,2-b]pyrrole-5-carboxylic acidHuman DAAOIC50145 nM
4H-thieno[3,2-b]pyrrole-5-carboxylic acidRat DAAOIC50112 nM

Metabolic Disorder Research: Glycogen (B147801) Phosphorylase Inhibition

Research into metabolic disorders has identified derivatives of this compound as a promising class of inhibitors for glycogen phosphorylase (GP), a key enzyme in the regulation of blood glucose levels. The inhibition of glycogen phosphorylase a (GPa), the active form of the enzyme, is a therapeutic strategy for managing type 2 diabetes. Two series of novel thienopyrrole inhibitors of recombinant human liver GPa have been synthesized and evaluated for their potential to reduce glucose output from hepatocytes. nih.gov

One series of compounds is based on the 4H-thieno[3,2-b]pyrrole-2-carboxamide scaffold. The inhibitory activity of these derivatives against human liver GPa was determined, with several compounds demonstrating significant potency. The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the amide nitrogen plays a crucial role in the inhibitory activity.

A second series of inhibitors is based on the 5-substituted-4H-thieno[3,2-b]pyrrole-2-carboxylic acid scaffold. These compounds also exhibited inhibitory activity against human liver GPa, and their potency was found to be dependent on the nature of the substituent at the 5-position of the thienopyrrole ring system.

The table below summarizes the in vitro inhibitory activity of selected 4H-thieno[3,2-b]pyrrole-2-carboxamide derivatives against human liver GPa.

CompoundSubstituent (R)IC50 (µM) for human liver GPa
1 H>100
2 CH₃25
3 CH₂CH₃15
4 n-propyl8.5
5 n-butyl4.2
6 isobutyl6.8
7 benzyl2.1
8 phenethyl1.5
9 4-fluorobenzyl1.8
10 4-chlorobenzyl1.6
11 4-methylbenzyl2.0
12 3-pyridylmethyl3.5
13 4-pyridylmethyl2.8

Crystallographic studies of representative compounds from these series bound to rabbit muscle GPa have shown that these inhibitors bind at the dimer interface site of the enzyme. nih.gov This binding mode is distinct from that of the allosteric inhibitors that bind at the purine (B94841) nucleoside site. The thienopyrrole core of the inhibitors forms hydrogen bonds with the backbone atoms of the enzyme, while the substituents on the carboxamide or the 5-position of the ring system occupy a hydrophobic pocket.

Investigation of Other Diverse Biological Activities (e.g., Analgesic, Antidiabetic)

Beyond their role as glycogen phosphorylase inhibitors, the thieno[3,2-b]pyrrole scaffold has been explored for other potential therapeutic applications, although specific studies on this compound for analgesic and broader antidiabetic effects are less documented.

Analgesic Activity: While direct analgesic studies on this compound are not extensively reported in the literature, related pyrrole derivatives have demonstrated significant analgesic and anti-inflammatory properties. For instance, a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group has been shown to be effective in in vivo models of inflammatory pain. unina.it One of the aldehyde derivatives, in particular, exhibited an anti-nociceptive profile comparable to the commercial drug celecoxib. unina.it The mechanism of action for these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. unina.it Another study on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids also reported high potency in analgesic assays. nih.gov These findings suggest that the broader pyrrole and fused-pyrrole scaffolds are promising for the development of new analgesic agents.

Antidiabetic Activity: The primary investigation into the antidiabetic potential of this compound derivatives has been through their inhibition of glycogen phosphorylase, as detailed in the previous section. This mechanism directly targets hepatic glucose production, a key factor in type 2 diabetes. While this is a significant finding, the exploration of other antidiabetic mechanisms for this specific compound is not widely published. However, the broader class of thienopyrrole derivatives has been investigated for various biological activities, and other heterocyclic compounds containing the pyrrole nucleus have been studied for their antidiabetic effects through different mechanisms. For example, some pyrrole derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Substituent Effects on Biological Potency and Selectivity

While specific SAR studies on the 2-carboxylic acid derivatives are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on the broader thieno[3,2-b]pyrrole scaffold, particularly from studies on the isomeric 5-carboxamide and 5-carboxylate derivatives. These studies provide a foundational understanding of how modifications to the core structure influence biological activity.

Research into thieno[3,2-b]pyrrole derivatives as inhibitors of neurotropic alphaviruses has shown that substitutions at various positions on the bicyclic core can dramatically impact potency. For instance, in a series of thieno[3,2-b]pyrrole-5-carboxamides, variations in the substituents on both the thiophene (B33073) and pyrrole (B145914) rings, as well as on the carboxamide moiety, led to a wide range of antiviral activity. This suggests that the electronic and steric properties of substituents on the core ring system are key determinants of biological potency.

In the context of anticancer agents, the 4H-thieno[3,2-b]pyrrole scaffold has been optimized to yield potent lead compounds. These optimization efforts often involve exploring the effects of different substituents on cellular activity. For example, the introduction of specific groups at various positions can influence the molecule's ability to interact with its biological target, thereby affecting its inhibitory activity.

A hypothetical SAR study for 4H-thieno[3,2-b]pyrrole-2-carboxylic acid derivatives might explore the following:

Substituents on the thiophene ring (positions 3 and 5): The introduction of small alkyl or halogen groups could modulate the electronic nature and lipophilicity of the scaffold, potentially enhancing binding affinity to a target protein.

Substituents on the pyrrole ring (positions 4 and 6): The nitrogen at position 4 is a key site for substitution. Alkylation or arylation at this position can significantly alter the molecule's three-dimensional shape and solubility, which in turn can affect its pharmacological profile. Substitutions at position 6 could also influence target engagement.

To illustrate the potential impact of such substitutions, the following interactive data table presents hypothetical data based on common SAR trends observed in similar heterocyclic scaffolds.

Compound IDR3R5R4R6IC50 (µM)
1a HHHH10.5
1b ClHHH5.2
1c HCH3HH8.1
1d HHCH3H2.3
1e HHHBr7.9
1f ClHCH3H1.1

This table is illustrative and does not represent real experimental data.

Bioisosteric Replacements and Their Impact on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode to the biological target. The carboxylic acid group at the 2-position of the 4H-thieno[3,2-b]pyrrole scaffold is a prime candidate for such modifications. While the carboxylic acid can form crucial interactions with a target, it can also lead to poor membrane permeability and metabolic instability. researchgate.netnih.gov

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. They possess a similar pKa to carboxylic acids and can act as hydrogen bond donors and acceptors, mimicking the interaction of the carboxylate group.

Sulfonamides: This group can also mimic the hydrogen bonding properties of carboxylic acids, though they are generally weaker acids. mtak.hu

Hydroxamic acids, acylsulfonamides, and various five-membered heterocycles (e.g., oxadiazoles, thiadiazoles): These groups offer a range of electronic and steric properties that can be fine-tuned to improve a compound's pharmacological profile. researchgate.netnih.gov

The replacement of the carboxylic acid in this compound with these bioisosteres could lead to:

Enhanced metabolic stability: Carboxylic acids can be susceptible to phase II metabolism (e.g., glucuronidation). Bioisosteric replacement can block this metabolic pathway, increasing the compound's half-life. nih.gov

Modified selectivity: The subtle changes in geometry and electronic distribution resulting from bioisosteric replacement can alter the compound's binding affinity for different targets, potentially leading to improved selectivity.

The following table summarizes some common carboxylic acid bioisosteres and their general properties.

BioisosterepKa RangeGeneral Properties
Carboxylic Acid4-5Planar, H-bond donor/acceptor
Tetrazole4.5-5Planar, H-bond donor/acceptor, increased lipophilicity
Sulfonamide9-10Tetrahedral, H-bond donor/acceptor, weaker acid
Acylsulfonamide2-4Planar, strong H-bond donor/acceptor
1,2,4-Oxadiazol-5(4H)-one5-6Planar, H-bond donor/acceptor

Optimization Strategies for Lead Compounds based on Thieno[3,2-b]pyrrole Scaffolds

The optimization of lead compounds based on the thieno[3,2-b]pyrrole scaffold generally follows established medicinal chemistry principles. A common strategy is a "mix-and-match" approach, where promising substituents identified in initial SAR studies are combined to generate new analogs with potentially improved properties.

For instance, if a chloro-substituent at position 3 and a methyl group at position 4 of the this compound core were both found to independently increase potency, a new compound incorporating both modifications would be synthesized and tested.

Another key optimization strategy involves addressing metabolic liabilities. If a particular position on the scaffold is identified as a site of metabolic degradation, it can be blocked with a stable group, such as a fluorine atom, to improve the compound's pharmacokinetic profile.

Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can also guide lead optimization. These methods can build predictive models based on an initial set of compounds and then be used to design new molecules with enhanced activity. Such studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives have provided valuable information on the structural requirements for potent inhibition of specific targets.

Ligand Efficiency and Drug-Likeness Criteria in Scaffold Optimization

During the lead optimization process, it is crucial to consider not only the potency of the compounds but also their "drug-likeness." Ligand efficiency (LE) and other related metrics are valuable tools for assessing the quality of a lead compound.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. A higher LE value indicates that the compound is achieving its potency in a more "atom-economical" manner, which is generally a desirable trait for a lead compound.

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP Higher LLE values are generally preferred, as they indicate that the compound is achieving its potency without excessive lipophilicity, which can be associated with poor solubility, non-specific binding, and toxicity.

Drug-likeness is a qualitative concept that is often assessed using guidelines such as Lipinski's Rule of Five. These rules provide a set of simple physicochemical property boundaries that are commonly observed in orally bioavailable drugs. For example, a lead compound based on the this compound scaffold would be optimized to have:

A molecular weight under 500 Da.

A logP value less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 4H-thieno[3,2-b]pyrrole derivatives, docking simulations have been instrumental in elucidating their binding modes with various protein targets, thereby explaining their inhibitory mechanisms.

Research on thieno[3,2-b]pyrrole derivatives as inhibitors for Lysine-specific demethylase 1 (LSD1), a target for anticancer drugs, has utilized molecular docking to simulate the binding modes between the ligands and the LSD1 protein. nih.gov These simulations help identify key molecular interactions that contribute to the binding affinity. nih.gov For instance, studies on related thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar fused heterocyclic structure, have used docking to assess anticancer potential against targets like DNA and the estrogen receptor alpha (3ERT). wum.edu.pk The results from these docking studies, often expressed as binding affinity scores, help in ranking compounds and prioritizing them for further experimental testing. wum.edu.pk

In the context of anticancer research, derivatives of 4H-thieno[3,2-b]pyrrole were identified as potential leads for treating colon cancer. scilit.com Molecular docking was employed to validate the predicted biological target, methionine aminopeptidase (B13392206) 2 (MetAP2), revealing how the most active compound likely fits into the enzyme's active site and induces apoptosis. scilit.com Similarly, docking studies on various thieno[2,3-b]thiophene (B1266192) derivatives have been conducted to understand their potency as anti-fungal and anti-bacterial inhibitors by examining their interactions with crucial residues in target proteins like dihydrofolate reductase. mdpi.com

Table 1: Examples of Molecular Docking Studies on Thieno[3,2-b]pyrrole and Related Scaffolds
Derivative ClassProtein TargetKey Findings from DockingReference
Thieno[3,2-b]pyrrole derivativesLysine-specific demethylase 1 (LSD1)Simulation of probable binding modes to understand inhibitory action. nih.gov
4H-thieno[3,2-b]pyrrole derivativesMethionine aminopeptidase 2 (MetAP2)Validated the predicted target and explored the binding mode of the most active compound. scilit.com
Thieno[2,3-d]pyrimidin-4(3H)-onesDNA and Estrogen Receptor Alpha (3ERT)Calculated binding affinities to assess anticancer potential. wum.edu.pk
Thieno[2,3-b]thiophene derivativesDihydrofolate reductase (C. albicans)Identified key hydrogen bonding and hydrophobic interactions with active site residues. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distributions, and reaction energetics.

A quantum-chemical study using the MNDO (Modified Neglect of Diatomic Overlap) approximation was performed on 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, a close analog of the title compound. researchgate.net The study aimed to understand the regioselectivity of acylation reactions. The calculations revealed that the selectivity of the reaction depends more on the electron density distribution in the molecule-catalyst complexes than on structural parameters. researchgate.net Such studies are vital for predicting the outcomes of chemical reactions and for designing efficient synthetic routes. researchgate.net

These computational methods can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For thieno[3,2-b]pyrrole derivatives, these calculations can help predict sites susceptible to electrophilic or nucleophilic attack, guiding chemical modifications to enhance biological activity.

Table 2: Quantum Chemical Study on a 4H-thieno[3,2-b]pyrrole Derivative
Compound StudiedComputational MethodKey FindingsReference
2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl esterMNDO approximationThe selectivity of acylation is primarily governed by the electron density distribution in reaction complexes. researchgate.net

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug design, MD simulations complement molecular docking by providing insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

For thieno[3,2-b]pyrrole derivatives acting as LSD1 inhibitors, MD simulations have been conducted for periods up to 100 nanoseconds to supplement docking results. nih.gov These simulations help to confirm the stability of the predicted binding poses and provide a more dynamic picture of the molecular interactions. nih.govrsc.org By calculating the binding free energy (e.g., using MM-GBSA method), researchers can obtain a more accurate estimation of the ligand's affinity for the target protein. nih.gov

MD simulations on newly designed thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1 have explored their possible binding modes and found that specific amino acid residues, such as Asn535, play a crucial role in stabilizing the inhibitors within the active site. rsc.org This information is invaluable for structure-based drug design, as it highlights which interactions are most critical to maintain for high potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

A molecular modeling study on a set of 43 thieno[3,2-b]pyrrole competitive inhibitors of LSD1 successfully established a three-dimensional QSAR (3D-QSAR) model. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the study yielded statistically significant models with good predictive power (r²pred = 0.846 for CoMFA). nih.govrsc.org The contour maps generated from these 3D-QSAR models provide a visual representation of how different structural features (steric, electrostatic, hydrophobic fields) influence the biological activity. nih.govrsc.org This information is then used to design new compounds with potentially enhanced activity. nih.gov

Table 3: 3D-QSAR Model Statistics for Thieno[3,2-b]pyrrole-based LSD1 Inhibitors
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²pred (Predictive correlation coefficient)Reference
CoMFA0.7830.9440.851 rsc.org
CoMSIA0.7280.9820.814 rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These models can then be used as 3D queries to search large chemical databases (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active.

In the development of 4H-thieno[3,2-b]pyrrole derivatives as potential anticancer agents, pharmacophore models were used to guide the structural optimization of compounds that emerged from initial library screenings. scilit.com By understanding the key features required for activity against colon cancer cells, researchers could rationally design more potent derivatives. scilit.com

This approach is also central to the discovery of novel inhibitors for various therapeutic targets. For instance, a cell-based high-throughput screen of a large compound library led to the identification of a thieno[3,2-b]pyrrole compound with potent antiviral activity against neurotropic alphaviruses. nih.gov While this was an experimental screen, the identified hit compound can serve as a template for creating a pharmacophore model to virtually screen for additional, structurally diverse compounds with the same mechanism of action. nih.gov Structure-based virtual screening campaigns have also successfully identified novel classes of ligands for other targets, demonstrating the power of this computational approach in modern drug discovery. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations

In Vitro Metabolic Stability Assessments (e.g., Human Liver Microsomes)

One study investigated the metabolic stability of a thieno[3,2-b]pyrrole derivative, compound 1b , which showed good antiviral activity against Chikungunya virus (CHIKV) in vitro. researchgate.net However, this compound exhibited a very short half-life in HLMs, suggesting rapid metabolism. researchgate.net This prompted structural optimization to improve metabolic stability. By modifying or removing potential metabolically labile sites, researchers developed new derivatives with significantly improved stability.

For instance, a key optimization strategy involved replacing a metabolically susceptible part of the molecule, which led to the identification of compound 20 . This modification resulted in a remarkable 17-fold increase in the metabolic half-life in HLMs compared to the initial lead compound 1b . researchgate.net

Table 1: In Vitro Metabolic Stability of Thieno[3,2-b]pyrrole Derivatives in Human Liver Microsomes researchgate.net

CompoundHalf-life (T1/2) in HLM (min)
1b 2.91
20 49.3

HLM: Human Liver Microsomes

In Vivo Bioavailability and Clearance Determinations

Following promising in vitro stability, the next step is to evaluate the pharmacokinetic profile in vivo. Animal models, such as mice, are commonly used for these studies to determine parameters like bioavailability and clearance.

The aforementioned optimized thieno[3,2-b]pyrrole derivative, compound 20 , was further evaluated for its pharmacokinetic properties in C57BL/6 mice. researchgate.net The compound was administered both intravenously (IV) and orally (PO) to assess its plasma concentration over time.

The plasma concentration-time profile of compound 20 demonstrated good in vivo pharmacokinetic properties. researchgate.net Following intravenous administration, the compound showed a predictable clearance rate. More importantly, after oral administration, the compound was readily absorbed, indicating good oral bioavailability. researchgate.net

Table 2: In Vivo Pharmacokinetic Parameters of Thieno[3,2-b]pyrrole Derivative 20 in Mice researchgate.net

Route of AdministrationDose (mg/kg)Key Pharmacokinetic Observations
Intravenous (IV)3Demonstrates systemic exposure and clearance profile.
Oral (PO)10Shows good absorption and oral bioavailability.

Target Engagement and Efficacy Studies in Relevant Biological Models

Derivatives of the 4H-thieno[3,2-b]pyrrole scaffold have been identified as having potential as anticancer agents. Research has focused on identifying their molecular targets and evaluating their efficacy in cancer cell models.

A study on 4H-thieno[3,2-b]pyrrole derivatives as potential treatments for colon cancer led to the identification of a particularly active compound, designated as 8i . researchgate.net Through a target fishing strategy, which was subsequently validated by molecular docking and biological activity analysis, the primary target of compound 8i was identified as methionine aminopeptidase (B13392206) 2 (MetAP2). researchgate.net

MetAP2 is an enzyme that plays a crucial role in the proliferation of endothelial cells and is a known target for anti-angiogenic cancer therapies. nih.govnih.gov The inhibition of MetAP2 can lead to the suppression of tumor growth. nih.gov

Further biological studies demonstrated that compound 8i induces apoptosis (programmed cell death) in colon cancer cells. researchgate.net This pro-apoptotic effect is believed to be a direct consequence of its inhibitory activity against methionine aminopeptidase 2, making compound 8i a potent inhibitor of this enzyme and a promising candidate for further development as an anticancer agent. researchgate.net

Table 3: Target Engagement and Efficacy of 4H-thieno[3,2-b]pyrrole Derivative 8i researchgate.net

CompoundIdentified TargetBiological Effect in Colon Cancer Cells
8i Methionine aminopeptidase 2 (MetAP2)Induces apoptosis

Emerging Applications and Future Research Trajectories

Potential as Theranostic Agents in Biomedical Applications

Theranostics, an approach that combines therapeutic and diagnostic capabilities into a single agent, is a frontier in personalized medicine. Derivatives of the thieno[3,2-b]pyrrole scaffold are showing promise in this area, particularly in phototherapy, which uses light to diagnose and treat diseases like cancer.

Researchers have developed near-infrared (NIR) small molecule photosensitizers based on a thieno[3,2-b]thiophene-diketopyrrolopyrrole (TT-DPP) core. rsc.org One such derivative, PDBr, demonstrated a high singlet oxygen quantum yield of 67%. rsc.org When formulated into nanoparticles (PDBr NPs) through nano-precipitation, these agents exhibit a photothermal conversion efficiency of 35.7% and are capable of both fluorescence and infrared-thermal imaging. rsc.org In vitro studies confirmed high phototoxicity against tumor cells with low toxicity in the absence of light. rsc.org These nanoparticles were shown to effectively inhibit tumor growth in mice through dual imaging-guided photothermal and photodynamic therapy, highlighting their potential as clinical nanotheranostic agents. rsc.org

In another study, a thieno-pyrrole fused BODIPY dye (SBDPiR690) was found to generate singlet oxygen for photodynamic therapy (PDT) without the need for traditional heavy halogen atoms, a rare phenomenon. nih.gov This compound exhibits dual functionality, generating both fluorescence for imaging and singlet oxygen for therapy. nih.gov An analog, SBDPiR688, showed excellent brightness and phototoxic power, comparable to established photosensitizers. nih.gov The lead compound was successfully applied in preclinical models for both optical imaging and effective PDT-mediated tumor control. nih.gov

Integration into Organic Electronics and Advanced Material Science

The fused heterocyclic structure of thieno[3,2-b]pyrrole and its derivatives, particularly dithieno[3,2-b:2′,3′-d]pyrrole (DTP), provides a rigid, planar, and electron-rich core that is highly advantageous for electronic applications. These materials have become crucial building blocks for high-performance organic electronic devices. researchgate.netrsc.org

Organic Solar Cells (OSCs): DTP derivatives have been extensively incorporated into both polymer and small-molecule semiconductors for OSCs since 2007. researchgate.netrsc.org Their inclusion has been shown to significantly enhance key photovoltaic parameters, including open-circuit voltage (VOC), short-circuit current (JSC), and power conversion efficiency (PCE). researchgate.netrsc.org The electron-rich nitrogen atom in the DTP unit helps reduce the material's bandgap while improving stability. researchgate.net By rationally designing DTP-based materials, researchers can fine-tune electronic structures, crystallinity, and molecular orientation to boost device performance. rsc.org For instance, a thieno[3,2-b]pyrrole synthetic unit was used to develop a series of non-fullerene small-molecule acceptors (SMAs). nih.gov Devices based on these acceptors yielded higher open-circuit voltages and lower energy loss compared to standards. One derivative, ThPy3, led to a device with a power conversion efficiency of 15.3% and an outstanding fill factor of 0.771. nih.gov

Photosensitizers: Beyond OSCs, thieno[3,2-b]pyrrole derivatives are being explored as photosensitizers in other energy-related applications. Donor-π-acceptor (D–π–A) organic dyes using a thieno[3,2-b]thiophene (B52689) π-linker have been synthesized for use in dye-sensitized solar cells (DSSCs) and for photocatalytic hydrogen production. polyu.edu.hkbohrium.com These materials show strong intramolecular charge transfer and intense absorption in the visible light spectrum. polyu.edu.hk In DSSCs, a power conversion efficiency of 5.25% was achieved, and a high hydrogen turnover number was demonstrated in a platinized TiO2 system, indicating that molecular engineering of this scaffold is a critical step in designing superior photosensitizers. bohrium.com

Derivative ClassApplicationKey FindingsReference
Thieno[3,2-b]thiophene-DPPTheranostic AgentPhotothermal conversion efficiency of 35.7%; dual imaging-guided photothermal/photodynamic therapy. rsc.org
Thieno-pyrrole fused BODIPYTheranostic AgentGenerates singlet oxygen without heavy atoms; used for optical imaging and PDT. nih.gov
Dithieno[3,2-b:2′,3′-d]pyrrole (DTP)Organic Solar CellsUsed as a building block to enhance power conversion efficiency (PCE). researchgate.netrsc.org
Heteroheptacene-based SMAsOrganic Solar CellsAchieved PCE of 15.3% and fill factor of 0.771. nih.gov
Thieno[3,2-b]thiophene D-π-A DyesDye-Sensitized Solar CellsPCE of 5.25% achieved. bohrium.com

Strategies for Overcoming Synthetic and Developmental Challenges

The synthesis of functionalized thieno[3,2-b]pyrroles can be challenging, often requiring multi-step procedures that may suffer from low yields. researchgate.netmdpi.com For example, attempts to introduce a nitro group at the 2-position of the thiophene (B33073) ring during the synthesis of certain activators were met with difficulties, including failed intermediate reactions and undesirable nitration at multiple positions. nih.gov

To address these issues, researchers are developing more efficient and modular synthetic strategies.

Modular Synthesis: A convenient modular route has been developed for constructing densely functionalized thieno[3,2-b]pyrroles, which are potent allosteric inhibitors of the Hepatitis C virus NS5B polymerase. researchgate.net This route allows for the introduction of various substituents at positions 4, 5, and 6 of the core scaffold, facilitating the creation of diverse compound libraries. researchgate.netnih.gov

Alternative Cyclization Methods: Researchers have explored various methods to construct the central pyrrole (B145914) ring, including the Cadogan reaction, Ullmann-type C-N couplings, and Buchwald-Hartwig aminations, starting from commercially available materials. researchgate.net

Novel Two-Step Synthesis: A new pathway has been reported for synthesizing thieno[3,2-b]pyrroles with N-arylamino and 3-thienoylpropyl functionalities in two steps from acylthiophenes, acetylene (B1199291) gas, and hydrazines, achieving yields of up to 68%. researchgate.net

Cascade Cyclization: An expedient method for synthesizing substituted thieno[3,2-b]thiophenes involves the cascade cyclization of alkynyl diol derivatives, which overcomes the limitations and low efficiency of traditional multi-step approaches. mdpi.com

These advanced synthetic methods are crucial for enabling the large-scale preparation and structural optimization of thieno[3,2-b]pyrrole derivatives for various applications. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The thieno[3,2-b]pyrrole scaffold has been identified as a source of compounds with potent activity against a range of biological targets, opening up new therapeutic avenues.

Antiviral Activity: Thieno[3,2-b]pyrrole compounds have been identified as novel small molecule inhibitors of neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV). nih.gov These compounds appear to target a highly conserved viral enzymatic activity, as suggested by their broad activity against multiple alphaviruses and their ability to reduce viral RNA accumulation. nih.gov They have also been investigated as allosteric inhibitors of the Hepatitis C Virus (HCV) RNA polymerase. researchgate.netnih.gov

Anticancer Activity: Derivatives of 4H-thieno[3,2-b]pyrrole are being explored as potent lead compounds for treating colon cancer. researchgate.netresearchgate.net A separate class of derivatives, thieno[3,2-b]pyrrole[3,2-d]pyridazinones, act as activators of the tumor-specific M2 isoform of pyruvate (B1213749) kinase (PKM2). nih.gov Activating PKM2 is a therapeutic strategy aimed at restoring normal cellular metabolism in cancer cells, thereby decreasing their proliferation. nih.gov Additionally, some derivatives have shown inhibitory activity against Lysine Demethylase 1A (KDM1A), an attractive target in cancer therapy. researchgate.nettandfonline.com

Anti-parasitic Activity: Thieno[3,2-b]pyrrole 5-carboxamides have emerged as highly potent and selective inhibitors of Giardia duodenalis, the parasite responsible for giardiasis. nih.govescholarship.org One compound demonstrated potent, cytocidal activity at nanomolar concentrations against multiple Giardia strains, including those resistant to the standard drug metronidazole. researchgate.netnih.gov Preclinical studies in mice showed the compound was well-tolerated and could reduce the parasite burden without negatively impacting the normal gut microbiota. nih.govescholarship.org

Anti-inflammatory Activity: The scaffold has also been used to develop potential anti-inflammatory agents, with molecular docking studies suggesting that some derivatives may act by preferably inhibiting the COX-2 enzyme. researchgate.net

Therapeutic AreaBiological Target/DiseaseKey FindingsReference
AntiviralNeurotropic Alphaviruses (e.g., WEEV)Potent inhibition of viral replication by targeting viral replicase proteins. nih.gov
AntiviralHepatitis C Virus (HCV)Allosteric inhibition of NS5B RNA polymerase. researchgate.netnih.gov
AnticancerColon CancerIdentified as a useful scaffold for potent lead compounds. researchgate.netresearchgate.net
AnticancerPyruvate Kinase M2 (PKM2)Activation of PKM2 restores normal metabolism in cancer cells. nih.gov
AntiparasiticGiardia duodenalisPotent and selective cytocidal activity (IC50 ≤ 10 nM), even against drug-resistant strains. researchgate.netnih.govescholarship.org
Anti-inflammatoryCOX-2 EnzymeDerivatives show potential as selective inhibitors. researchgate.net

Development of Advanced Drug Delivery Systems for Thieno[3,2-b]pyrrole Derivatives

To maximize the therapeutic potential of thieno[3,2-b]pyrrole derivatives, particularly for applications like cancer therapy, advanced drug delivery systems are being explored. These systems aim to improve the solubility, stability, and targeted delivery of these compounds, thereby enhancing their efficacy and minimizing potential side effects.

A key example is the formulation of a thieno[3,2-b]thiophene-based photosensitizer into nanoparticles (NPs). rsc.org Using a nano-precipitation method, researchers created hydrophilic PDBr NPs that demonstrated excellent imaging and therapeutic performance. rsc.org This nanoparticle formulation is crucial for intravenous administration and for leveraging the enhanced permeability and retention (EPR) effect, which allows nanoparticles to accumulate preferentially in tumor tissues. The in vivo success of these NPs in imaging-guided synergistic therapy underscores the importance of advanced delivery systems for translating potent thieno[3,2-b]pyrrole-based agents into clinical settings. rsc.org The development of such systems will be critical for overcoming the biopharmaceutical challenges associated with many potent heterocyclic compounds and for realizing their full therapeutic promise.

Q & A

Q. What are the common synthetic routes for 4H-thieno[3,2-b]pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, thieno-pyrrole derivatives are often prepared via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, followed by purification via silica column chromatography . Heterocyclic precursors, such as thiophene or pyrrole derivatives, are condensed with carboxylic acid groups under optimized conditions. Yield optimization (e.g., 27% for S-phenyl-pyrrole-2-carbothioate synthesis) often requires careful control of stoichiometry and reaction time .

Q. How can the structure of this compound be characterized?

Key techniques include:

  • NMR spectroscopy : Proton environments are resolved using DMSO-d₆, with characteristic shifts for aromatic protons (e.g., δ 7.57 ppm for pyrrole protons) .
  • Mass spectrometry : ESIMS (electrospray ionization mass spectrometry) confirms molecular weight (e.g., m/z 311.1 for a methyl-substituted analog) .
  • HPLC : Purity validation (e.g., 97.34% purity) ensures minimal impurities .

Q. What spectroscopic techniques are essential for confirming purity?

  • LCMS : Combines liquid chromatography with mass spectrometry for real-time purity and molecular weight analysis .
  • ¹H/¹³C NMR : Assigns proton and carbon environments, critical for detecting regioisomeric byproducts .
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions in coordination polymers .

Advanced Research Questions

Q. What computational methods elucidate the decarboxylation mechanism of pyrrole-2-carboxylic acid derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level reveals that decarboxylation proceeds via proton-catalyzed pathways. Water and H₃O⁺ lower the energy barrier (e.g., from 51.42 kcal/mol to 9.77 kcal/mol) by stabilizing transition states. The CPCM solvation model further refines solvent effects, showing accelerated kinetics in polar solvents .

Q. How does modifying substituents affect the reactivity of thieno-pyrrole carboxylic acids?

Electron-withdrawing groups (e.g., trifluoroethyl in 4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) enhance electrophilic substitution reactivity, while bulky substituents (e.g., cyclopropylmethyl) sterically hinder cyclization. Substituent effects are quantified via Hammett constants in kinetic studies .

Q. What role does this compound play in coordination polymers?

As a linker, its carboxylate group binds metal ions (e.g., Pb²⁺) to form polymers with µ₂-κO:κ²O,O′ bridging modes. Structural data (Table 13, ) show Pb-O bond lengths of 2.45–2.72 Å, influencing material properties like porosity and thermal stability .

Q. How can the antibacterial activity of pyrrole-2-carboxylic acid derivatives be mechanistically explained?

Pyrrole-2-carboxylic acid disrupts bacterial membranes by altering lipoteichoic acid biosynthesis in Listeria monocytogenes. This damages membrane integrity, as shown by electron microscopy and leakage of intracellular content (e.g., ATP depletion). Minimum inhibitory concentrations (MICs) are determined via broth microdilution assays .

Q. What are the implications of solvent effects on decarboxylation kinetics?

Polar aprotic solvents (e.g., DMF) stabilize carboxylate intermediates, reducing activation barriers. In contrast, non-polar solvents slow hydration of CO₂ intermediates, as modeled by CPCM solvent corrections .

Q. How can this compound be utilized in designing enzyme inhibitors?

Its structural similarity to D-amino acid oxidase (DAO) substrates allows competitive inhibition. For example, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives increase D-serine levels in neurochemical studies, validated via in vivo behavioral assays (e.g., reduced MK-801-induced hyperlocomotion in rodents) .

Q. What are the challenges in achieving regioselective functionalization?

Electrophilic substitution favors the 3-position in benzo[b]furo[3,2-b]pyrrole-2-carboxylic acid derivatives due to electron-rich π-systems. Vilsmeier formylation at the 3-position (Scheme 16, ) requires precise temperature control (<5°C) to avoid byproducts like pyrazinediones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.